molecular formula C14H11BrO4 B320443 4-Propionylphenyl 5-bromo-2-furoate

4-Propionylphenyl 5-bromo-2-furoate

Cat. No.: B320443
M. Wt: 323.14 g/mol
InChI Key: VXAINPJALYJYOM-UHFFFAOYSA-N
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Description

4-Propionylphenyl 5-bromo-2-furoate is a brominated furan ester derivative characterized by a 5-bromo-2-furoate moiety esterified with a 4-propionylphenyl group.

The synthesis of such esters typically involves coupling 5-bromo-2-furoic acid derivatives with substituted phenols under acidic or catalytic conditions. For example, t-Butyl 5-bromo-2-furoate (compound 82) was synthesized via reaction of 5-bromo-2-furoic acid (79) with sulfuric acid and magnesium sulfate in dichloromethane, though detailed yields or conditions are unspecified . Similar protocols may apply to this compound, with the propionylphenyl group introducing steric and electronic variations affecting reactivity and physical properties.

Properties

Molecular Formula

C14H11BrO4

Molecular Weight

323.14 g/mol

IUPAC Name

(4-propanoylphenyl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C14H11BrO4/c1-2-11(16)9-3-5-10(6-4-9)18-14(17)12-7-8-13(15)19-12/h3-8H,2H2,1H3

InChI Key

VXAINPJALYJYOM-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-propionylphenyl 5-bromo-2-furoate:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Properties/Applications
Methyl 5-bromo-2-furoate C₆H₅BrO₃ 205.01 Methyl ester 2527-99-3 High commercial availability; intermediate in organic synthesis
t-Butyl 5-bromo-2-furoate (82) C₉H₁₁BrO₃ 247.09 t-Butyl ester - Synthesized via acid-catalyzed esterification
3,4-Dimethylphenyl 5-bromo-2-furoate C₁₃H₁₁BrO₃ 295.13 3,4-Dimethylphenyl ester 313523-57-8 Enhanced steric bulk for tailored reactivity
Ethyl 5-bromopicolinate C₈H₈BrNO₂ 230.06 Ethyl ester (pyridine core) 77199-09-8 Potential pharmacological applications

Physicochemical Properties

  • Melting Points : Brominated furan esters exhibit varied melting points depending on substituents. For instance, N-Boc-5-(2,4-dichlorophenyl)-5-hydroxypyrrol-2(5H)-one (78j) melts at 135°C (decomposition) , while methyl esters (e.g., Methyl 5-bromo-2-furoate) likely have lower melting points due to reduced molecular rigidity.
  • Solubility : Bulky aryl esters (e.g., 3,4-dimethylphenyl or 4-propionylphenyl derivatives) are expected to exhibit lower solubility in polar solvents compared to methyl or ethyl esters.
  • Reactivity : The propionylphenyl group may enhance electron-withdrawing effects at the ester carbonyl, increasing susceptibility to nucleophilic attack compared to alkyl esters.

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